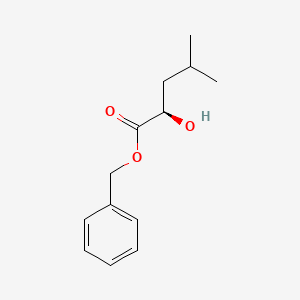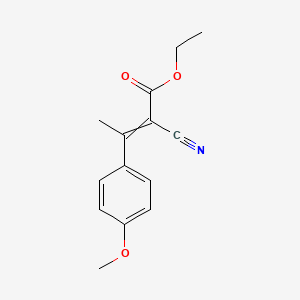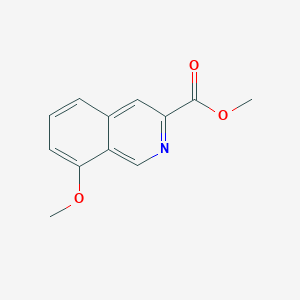
1-methyl-3,5-diphenylpyridazine-4(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3,5-diphenylpyridazine-4(1H)-thione is a heterocyclic compound with a pyridazine ring structure. This compound is known for its potential pharmacological properties and has been studied for various applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 1-methyl-3,5-diphenylpyridazine-4(1H)-thione typically involves the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the pyridazine ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
1-methyl-3,5-diphenylpyridazine-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridazine ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and biological pathways.
Medicine: Research has indicated its potential use as an antileishmanial and antimalarial agent.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-methyl-3,5-diphenylpyridazine-4(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets, leading to the desired pharmacological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds to 1-methyl-3,5-diphenylpyridazine-4(1H)-thione include:
- 1-methyl-3,5-diphenyl-1H-pyrazole
- 1-methyl-3,5-diphenyl-1H-1,2,4-triazole These compounds share structural similarities but may differ in their pharmacological properties and applications. The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical reactions and applications.
Propiedades
Número CAS |
59617-88-8 |
|---|---|
Fórmula molecular |
C17H14N2S |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
1-methyl-3,5-diphenylpyridazine-4-thione |
InChI |
InChI=1S/C17H14N2S/c1-19-12-15(13-8-4-2-5-9-13)17(20)16(18-19)14-10-6-3-7-11-14/h2-12H,1H3 |
Clave InChI |
ODATZDUCGMYWKG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=S)C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

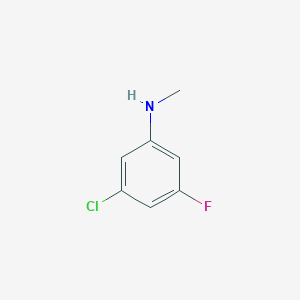



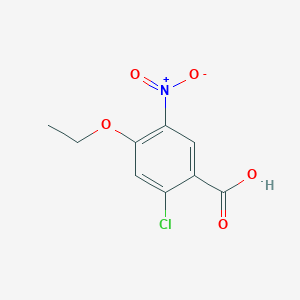


![Benzenemethanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B8705578.png)


